molecular formula C11H8BrNOS B187227 N-(4-bromophenyl)thiophene-2-carboxamide CAS No. 50428-20-1

N-(4-bromophenyl)thiophene-2-carboxamide

Cat. No.: B187227
CAS No.: 50428-20-1
M. Wt: 282.16 g/mol
InChI Key: GOSYKGLEOORQPW-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)thiophene-2-carboxamide is a heterocyclic carboxamide compound featuring a thiophene ring linked to a 4-bromophenyl group via an amide bond. This scaffold is notable for its versatility in medicinal chemistry, serving as a core structure for developing antimicrobial, antiviral, and receptor-targeting agents . Its synthetic accessibility and capacity for functional group modifications make it a valuable template for structure-activity relationship (SAR) studies.

Properties

CAS No.

50428-20-1

Molecular Formula

C11H8BrNOS

Molecular Weight

282.16 g/mol

IUPAC Name

N-(4-bromophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H8BrNOS/c12-8-3-5-9(6-4-8)13-11(14)10-2-1-7-15-10/h1-7H,(H,13,14)

InChI Key

GOSYKGLEOORQPW-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Chlorophenyl)thiophene-2-carboxamide

Replacing the bromine atom with chlorine (N-(4-chlorophenyl)thiophene-2-carboxamide) retains antibacterial activity but alters pharmacokinetic properties. For example, the chloro analog exhibits a lower molecular weight (283.7 g/mol vs. 328.2 g/mol for the bromo derivative) and reduced lipophilicity (ClogP: 3.2 vs. 3.8), impacting membrane permeability .

Tibrofan (4,5-Dibromo-N-(4-bromophenyl)thiophene-2-carboxamide)

Tibrofan introduces additional bromine atoms at the 4,5-positions of the thiophene ring, enhancing halogen bonding interactions with bacterial enzymes. This modification improves disinfectant efficacy against Gram-negative pathogens like E. coli but increases molecular weight (468.9 g/mol) and toxicity (LD₅₀ in mice: 120 mg/kg vs. 250 mg/kg for the parent compound) .

Heterocyclic Modifications

N-(4-Bromophenyl)furan-2-carboxamide

This analog shows diminished antibacterial activity against Staphylococcus aureus (MIC: 32 µg/mL vs. 8 µg/mL for the thiophene derivative) but improved solubility in aqueous media .

Pyridazinone Derivatives

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrates mixed FPR1/FPR2 agonist activity, highlighting the role of the pyridazinone ring in modulating G-protein-coupled receptor signaling.

Functional Group Additions

N-(4-Bromobenzyl)-N-(4-fluorophenyl)thiophene-2-carboxamide

Incorporating a benzyl group and fluorine atom (compound 5a, EC₅₀ = 1.42 µM) enhances antiviral activity against enterovirus 71 (EV71) by 10-fold compared to enviroxime (EC₅₀ = 0.15 µM). The benzyl group likely improves viral protease inhibition through hydrophobic interactions, while fluorine enhances metabolic stability .

Sulfonyl-Substituted Analogs

N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide introduces a sulfonyl group, increasing polarity (Topological Polar Surface Area: 86 Ų vs. 56 Ų for the parent compound) and broadening activity against Mycobacterium tuberculosis (MIC: 2 µg/mL). The sulfonyl moiety may enhance target binding through hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Property N-(4-Bromophenyl)thiophene-2-carboxamide N-(4-Chlorophenyl)thiophene-2-carboxamide Tibrofan
Molecular Weight (g/mol) 328.2 283.7 468.9
ClogP 3.8 3.2 5.1
Topological Polar Surface Area 56 Ų 56 Ų 78 Ų
Solubility (mg/mL in water) 0.12 0.25 <0.01

Preparation Methods

Reaction Mechanism and Standard Protocol

In a dried Schlenk flask, 4-bromoaniline (1.0 equiv, 2.30 mmol) is dissolved in anhydrous dichloromethane (DCM, 15 mL). Triethylamine (Et₃N, 1.0 equiv) is added as a base to scavenge HCl, followed by dropwise addition of thiophene-2-carbonyl chloride (1.0 equiv) at 0°C. The mixture is stirred at room temperature for 18 hours, with reaction progress monitored by TLC. Post-reaction, the mixture is quenched with 1N HCl, and the organic layer is extracted with DCM, washed with saturated NaHCO₃, dried over MgSO₄, and concentrated in vacuo. Purification via recrystallization (petroleum ether) yields the product as a crystalline solid.

Key Data:

  • Yield : 86–94% (depending on stoichiometry and purity of reagents).

  • Solvent : Dichloromethane (optimal for reactivity and solubility).

  • Base : Et₃N preferred over inorganic bases due to superior HCl sequestration.

Alternative Coupling Strategies Using Activators

For laboratories lacking access to thiophene-2-carbonyl chloride, carbodiimide-mediated coupling offers a viable alternative. This method, inspired by amido bromophenol syntheses, employs HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (N,N-diisopropylethylamine) to activate the carboxylic acid.

Procedure with Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid (1.2 equiv) is dissolved in THF under argon. HATU (1.5 equiv) and DIPEA (3.0 equiv) are added, followed by 4-bromoaniline (1.0 equiv). The reaction is stirred at 25°C for 12 hours, after which the mixture is diluted with ethyl acetate, washed with 5% citric acid and brine, and purified via silica chromatography (hexane/ethyl acetate).

Key Data:

  • Yield : 67–73% (lower than acyl chloride route due to intermediate steps).

  • Advantage : Avoids handling corrosive acyl chlorides.

Industrial-Scale Synthesis and Process Optimization

A patent from CN110818679A describes a scalable route to brominated thiophenes, emphasizing triphenylphosphine-mediated cyclization and high-vacuum distillation . Though designed for 4-bromobenzo[b]thiophene, the methodology informs process optimization:

Key Steps for Scalability

  • Cyclization : Reaction of 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone/K₂CO₃ at 30–35°C.

  • Quaternary Salt Formation : Treatment with triphenylphosphine in toluene at 60°C.

  • Distillation : High-vacuum distillation at 90–110°C ensures >95% purity.

Comparative Analysis of Methods

Method Yield Complexity Scalability Cost
Direct Amidation86–94%LowHighModerate
HATU-Mediated Coupling67–73%ModerateModerateHigh
Suzuki Cross-Coupling43–83%HighLowVery High

Direct amidation is optimal for most settings due to high yields and simplicity, while HATU-mediated coupling suits labs avoiding acyl chlorides. Suzuki reactions are reserved for specialized derivatives.

Challenges and Mitigation Strategies

  • Acyl Chloride Instability : Thiophene-2-carbonyl chloride hydrolyzes readily; use fresh reagents and anhydrous conditions.

  • Byproduct Formation : Excess Et₃N may cause esterification; strict stoichiometry is critical.

  • Purification Difficulties : Recrystallization in petroleum ether resolves low solubility issues .

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